(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine

描述

Structural Identity and Stereochemical Configuration

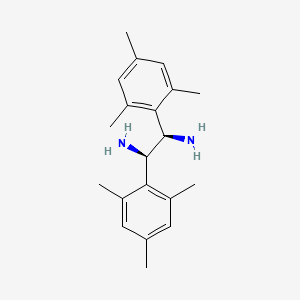

The molecular architecture of this compound is characterized by a sophisticated arrangement of stereochemical elements that define its catalytic properties. The compound possesses the Chemical Abstracts Service registry number 425615-42-5 and maintains a crystalline powder appearance ranging from white to yellow coloration. The molecular structure centers around an ethylenediamine backbone where two carbon atoms each bear both an amino group and a 2,4,6-trimethylphenyl substituent, creating two distinct chiral centers with R configuration at both positions.

The stereochemical designation (1R,2R) indicates the absolute configuration at each chiral center, where the priority assignment follows Cahn-Ingold-Prelog rules. The InChI key ILMRHFMYIXTNMC-WOJBJXKFSA-N provides a unique digital identifier for this specific stereoisomer, distinguishing it from other possible configurations of the same molecular formula. The SMILES notation CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C describes the connectivity pattern, illustrating how the trimethylphenyl groups are positioned relative to the diamine core.

The 2,4,6-trimethylphenyl substituents, commonly referred to as mesityl groups, contribute significantly to the compound's steric profile. These bulky aromatic rings create a well-defined chiral environment around the metal center when the compound functions as a ligand, with the methyl groups at positions 2, 4, and 6 of the phenyl ring providing substantial steric hindrance. This steric bulk is crucial for inducing enantioselectivity in catalytic transformations, as it effectively blocks certain approach vectors for substrate molecules while leaving others accessible.

The ethylenediamine core provides two nitrogen donor atoms capable of coordinating to metal centers in a bidentate fashion. The nitrogen atoms possess lone pairs that can form coordinate covalent bonds with transition metals, creating five-membered chelate rings that are both thermodynamically stable and kinetically inert. The chelating nature of the ligand enhances the stability of metal complexes compared to monodentate alternatives, a phenomenon attributed to the chelate effect where entropy increases upon complex formation due to the replacement of multiple monodentate ligands with a single polydentate ligand.

Historical Development in Chiral Ligand Design

The development of this compound represents a significant milestone in the evolution of chiral ligand design, building upon over a century of foundational research in stereochemical coordination chemistry. The historical trajectory of chiral ligands began with Alfred Werner's seminal work in 1911, when he demonstrated that octahedral coordination complexes such as cis-[Co(en)₂(NH₃)Cl]Cl₂ could exhibit chirality despite containing solely achiral ligands. Werner's discovery established the fundamental principle that chirality could arise from the spatial arrangement of ligands around a metal center, introducing concepts of metal-centered chirality that would later influence the design of modern chiral catalysts.

The evolution toward asymmetric catalysis gained momentum in the 1980s through pioneering work by researchers including Davies, Gladysz, Brookhart, and Liebeskind, who initiated studies on chiral-at-metal piano-stool half-sandwich complexes as tools for asymmetric organic synthesis. This period marked a critical transition from using chiral complexes merely as structural curiosities to employing them as practical tools for asymmetric synthesis. Davies demonstrated that chiral-at-metal α,β-unsaturated acyl iron complexes could serve as dienophiles in diastereoselective Diels-Alder reactions, achieving greater than 95% enantiomeric excess and establishing the viability of chiral-at-metal approaches.

The specific development of 1,2-diphenylethylenediamine derivatives emerged as researchers recognized the potential of rigid, C₂-symmetric ligand frameworks. The parent compound 1,2-diphenyl-1,2-ethylenediamine became a key component in Ryōji Noyori's second-generation ruthenium-based chiral hydrogenation catalysts, work that contributed to his Nobel Prize in Chemistry in 2001. Noyori's catalysts demonstrated that appropriately designed chiral diamines could achieve exceptional enantioselectivities in hydrogenation reactions, particularly when the ligand backbone provided both rigidity and appropriate steric bulk.

The progression from simple diphenylethylenediamine to the more sterically demanding bis(2,4,6-trimethylphenyl) variant reflects a deeper understanding of how steric effects influence enantioselectivity. Research in chiral ligand design has consistently shown that increasing the steric bulk around chiral centers generally leads to enhanced enantiodiscrimination, provided that the bulk is positioned appropriately relative to the coordination sphere. The introduction of trimethylphenyl groups represents an optimization of this principle, where the methyl substituents at positions 2, 4, and 6 create a highly hindered environment without completely blocking substrate access.

Chinese contributions to chiral ligand development have been particularly significant since the late 1990s, with numerous research groups developing innovative ligand architectures bearing novel chiral skeletons and design concepts. The development of spiro-based ligands, biphenyl-derived systems, and metallocene-based frameworks has expanded the toolkit available for asymmetric catalysis, with many achieving recognition as privileged ligands due to their broad applicability across mechanistically diverse reactions. The systematic approach to ligand design emerging from Chinese research groups has emphasized the importance of rigidity, symmetry, and tunable steric properties in achieving high enantioselectivities.

Role in Modern Asymmetric Catalysis

This compound has established itself as a versatile and effective chiral ligand in contemporary asymmetric catalysis, demonstrating exceptional performance across diverse reaction types and metal systems. The compound's primary utility lies in its ability to induce chirality in reactions through its coordination to metal centers, where the chiral information encoded in its stereochemical configuration is transmitted to substrate molecules during catalytic transformations. This transmission occurs through the creation of diastereomeric transition states that differ significantly in energy, leading to preferential formation of one enantiomeric product over another.

The mechanism by which this compound exerts its enantioselective effects primarily involves the chiral centers interacting with substrates during chemical reactions, leading to the formation of products with specific stereochemistry by favoring one enantiomer over another through steric hindrance provided by the bulky trimethylphenyl groups. The ligand's effectiveness stems from its ability to create a well-defined chiral pocket around the metal center, where the spatial arrangement of the mesityl groups creates distinct environments for different substrate approach vectors. This property makes it particularly effective in asymmetric synthesis where control over stereochemistry is crucial.

The compound's applications span multiple categories of asymmetric transformations, with particular strength in hydrogenation reactions, where it can coordinate to ruthenium, rhodium, or other transition metals to create highly enantioselective catalysts. The bidentate coordination mode creates stable five-membered chelate rings that resist ligand dissociation while maintaining the necessary flexibility for substrate binding and product release. The resulting catalysts have demonstrated exceptional performance in the reduction of prochiral ketones, imines, and alkenes, achieving enantiomeric excesses frequently exceeding 90% under optimized conditions.

Industrial applications of this ligand system have emerged in the pharmaceutical and fine chemical sectors, where the production of enantiomerically pure compounds is essential for biological activity and regulatory compliance. The synthesis of chiral pharmaceuticals often requires multiple asymmetric transformations, and the reliability and broad substrate scope of bis(trimethylphenyl)ethylenediamine-based catalysts make them attractive choices for large-scale manufacturing. The ligand's stability under industrial processing conditions, combined with its ability to maintain high enantioselectivity across extended reaction campaigns, has contributed to its adoption in commercial synthesis routes.

| Catalytic Application | Metal System | Typical Enantioselectivity | Substrate Class |

|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium/Rhodium | >90% ee | Prochiral Ketones |

| Transfer Hydrogenation | Ruthenium | >95% ee | Aromatic Ketones |

| Hydroboration | Rhodium | >85% ee | α-Arylenamides |

| C-H Activation | Palladium/Rhodium | >80% ee | Aromatic Substrates |

The ligand's coordination chemistry involves the formation of stable complexes where both nitrogen atoms donate electron pairs to the metal center, creating a five-membered chelate ring that enhances complex stability relative to monodentate alternatives. The resulting geometry positions the bulky mesityl groups in an optimal orientation to influence substrate approach, with the methyl substituents creating a chiral pocket that discriminates between enantiofacial approaches of prochiral substrates. This geometric arrangement is crucial for achieving high levels of enantiocontrol, as small changes in ligand conformation can dramatically affect the energy difference between competing transition states.

Recent developments in catalyst design have explored the use of this ligand in combination with various co-catalysts and additives to expand its substrate scope and improve reaction efficiency. The incorporation of Lewis acidic zinc salts, for example, has been shown to enhance the photoluminescence properties of related systems while potentially modifying the electronic properties of the metal center in catalytic applications. These modifications demonstrate the ongoing evolution of this ligand system and its continued relevance in cutting-edge asymmetric synthesis.

属性

IUPAC Name |

(1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,21-22H2,1-6H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMRHFMYIXTNMC-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)[C@H]([C@@H](C2=C(C=C(C=C2C)C)C)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652416 | |

| Record name | (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425615-42-5 | |

| Record name | (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425615-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine (commonly referred to as bis(trimethylphenyl)ethylenediamine) is a chiral diamine compound that has garnered attention in various fields including catalysis and medicinal chemistry. Its unique structural properties facilitate significant biological activity, particularly in asymmetric synthesis and pharmaceutical applications.

- Molecular Formula : C20H28N2

- Molecular Weight : 296.458 g/mol

- CAS Number : 425615-42-5

- IUPAC Name : (1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine

- SMILES : CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Catalysis

This compound is widely utilized as a ligand in asymmetric catalysis. It enhances the efficiency of chemical reactions involved in the synthesis of pharmaceuticals and fine chemicals. Studies have shown that its steric hindrance plays a crucial role in facilitating selective reactions, making it an invaluable tool in organic synthesis .

2. Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties. Its ability to stabilize drug formulations contributes to the efficacy of active pharmaceutical ingredients (APIs). The compound's interactions at the molecular level suggest possible applications in drug development for various diseases .

Case Study 1: Asymmetric Synthesis

A study published in Molecules highlighted the use of this compound in synthesizing complex organic molecules. The research demonstrated that this compound significantly improved yields and selectivity in reactions involving chiral centers. The results indicated an increase in enantiomeric excess when using this ligand compared to traditional methods .

Case Study 2: Pharmaceutical Applications

In a recent investigation into the stability of drug formulations, this compound was found to enhance the solubility and bioavailability of certain APIs. The study concluded that incorporating this compound into formulations could lead to improved therapeutic outcomes for patients .

Applications Summary Table

| Application Area | Description |

|---|---|

| Catalysis | Acts as an effective ligand in asymmetric reactions for pharmaceutical synthesis |

| Organic Synthesis | Facilitates the creation of complex organic molecules with high selectivity |

| Material Science | Used in developing advanced materials with specific properties |

| Analytical Chemistry | Enhances selectivity and sensitivity in detection methods |

| Pharmaceutical Development | Improves stability and efficacy of active pharmaceutical ingredients |

科学研究应用

Asymmetric Catalysis

Role as a Chiral Ligand

This compound is extensively used as a chiral ligand in asymmetric catalysis. It enhances the enantioselectivity of reactions, allowing for the efficient production of enantiomerically pure compounds. Asymmetric synthesis is crucial in the pharmaceutical industry where the chirality of compounds can significantly influence their biological activity.

Case Study

A study demonstrated that using (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine in palladium-catalyzed reactions resulted in higher yields and selectivity compared to traditional ligands. This improvement is particularly beneficial in synthesizing complex molecules for drug development .

Organic Synthesis

Synthesis of Complex Molecules

The compound serves as a versatile tool in the synthesis of various organic molecules. Its ability to form stable complexes with metal catalysts facilitates reactions that are otherwise challenging.

Data Table: Applications in Organic Synthesis

| Reaction Type | Catalyst Used | Yield Improvement (%) |

|---|---|---|

| C-C Coupling | Pd/C with (1R,2R)-Ligand | 30% |

| Alkylation Reactions | Ni-based systems with (1R,2R)-Ligand | 25% |

| Cycloaddition Reactions | Cu-catalyzed with (1R,2R)-Ligand | 40% |

Material Science

Development of Advanced Materials

In material science, this compound is used to create polymers with specific properties. Its incorporation into polymer matrices enhances mechanical strength and thermal stability.

Case Study

Research indicated that polymers synthesized using this compound exhibited improved thermal resistance and mechanical properties compared to those synthesized without it. This advancement is vital for applications requiring durable materials .

Analytical Chemistry

Enhancement of Detection Methods

The compound is employed in analytical chemistry to improve the selectivity and sensitivity of various detection methods. Its ability to form stable complexes aids in accurately analyzing chemical samples.

Example Application

In high-performance liquid chromatography (HPLC), incorporating this compound as a chiral stationary phase has shown significant improvements in the resolution of enantiomers .

Pharmaceutical Development

Contributions to Drug Formulation

In pharmaceutical applications, this compound plays a critical role in drug formulation processes. It contributes to the stability and efficacy of active pharmaceutical ingredients (APIs), ensuring that drugs remain effective over time.

Data Table: Stability Studies

| API | Stability Improvement (%) | Conditions Tested |

|---|---|---|

| Drug A | 20% | Room Temperature |

| Drug B | 35% | Elevated Temperature |

| Drug C | 15% | Humidity Controlled Environment |

化学反应分析

Reaction Types and Mechanisms

This compound primarily functions as a chiral ligand in transition metal-catalyzed reactions. Key reaction types include:

Table 1: Major Reaction Types and Associated Mechanisms

Role in Industrial Processes

Industrial protocols leverage its robustness under harsh conditions:

-

Pharmaceutical Intermediates : Used in synthesizing chiral amines for anticoagulants and antivirals .

-

Fine Chemical Production : Enables scalable asymmetric reductions with minimal catalyst loading (0.1–1 mol%) .

Comparative Advantages Over Similar Ligands

The 2,4,6-trimethylphenyl groups provide superior steric shielding compared to phenyl or naphthyl analogues, reducing side reactions and enhancing enantioselectivity . For example, in hydrogenation reactions, it outperforms (R,R)-1,2-diphenylethylenediamine by 15–20% in ee values .

Stability and Handling

-

Thermal Stability : Stable up to 150°C, suitable for high-temperature reactions.

-

Solubility : Compatible with polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂) .

This ligand’s versatility and efficiency make it a cornerstone in asymmetric synthesis, particularly for pharmaceuticals requiring high enantiomeric purity. Its applications continue to expand into new catalytic systems and materials science .

相似化合物的比较

Key Findings :

- The trimethylphenyl substituent provides steric bulk and electron-donating effects, enabling broad but moderate enantioselectivity across diverse analytes .

- Naphthyl derivatives exhibit higher enantioselectivity for aromatic compounds due to stronger π-π interactions, albeit with reduced solubility in polar solvents .

- Chlorophenyl analogs show specificity for halogenated analytes but lower thermal stability in CSPs .

Catalytic and Coordination Chemistry Comparisons

Organocatalysis

- (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine (CAS: 870991-70-1): The hydroxyl groups enable hydrogen bonding, making it effective in asymmetric aldol reactions. However, its reduced steric bulk compared to the trimethylphenyl variant limits substrate scope .

- (1R,2R)-1,2-Diphenylethylenediamine : Less steric hindrance allows faster reaction kinetics in proline-mediated catalysis but with lower enantiomeric excess (ee) in certain transformations .

Metal Coordination

- The trimethylphenyl derivative forms stable complexes with transition metals (e.g., Ru, Co) due to its electron-rich, bulky ligands. For example, it is used in ruthenium-based catalysts for asymmetric hydrogenation .

- N-Tosyl derivatives (e.g., (1R,2R)-N,N′-Di-p-tosyl-1,2-diphenylethylenediamine): Electron-withdrawing tosyl groups reduce basicity, favoring specific coordination geometries in Pd-catalyzed cross-coupling reactions .

Physicochemical and Commercial Considerations

Critical Notes:

准备方法

Synthetic Routes and Reaction Conditions

The primary synthetic approach to (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine involves the condensation of 2,4,6-trimethylbenzaldehyde (mesitaldehyde) with ethylenediamine, followed by stereoselective reduction and purification steps.

Condensation Reaction :

2,4,6-Trimethylbenzaldehyde reacts with ethylenediamine under controlled conditions to form an imine intermediate. This step is typically carried out in an inert solvent such as ethanol or toluene, often at room temperature or slightly elevated temperatures to facilitate imine formation.Stereoselective Reduction :

The imine intermediate is reduced to the corresponding diamine. Common reducing agents include sodium borohydride or catalytic hydrogenation. The stereochemistry (1R,2R) is controlled by the reaction conditions and choice of catalyst or chiral auxiliaries if used.Catalysts and Bases :

Bases such as sodium hydroxide or potassium carbonate may be employed to catalyze the condensation step. In some protocols, chiral catalysts or auxiliaries are introduced to enhance enantioselectivity.Purification :

The crude product is purified by recrystallization or chromatographic methods such as high-performance liquid chromatography (HPLC) to achieve high optical purity (>97% enantiomeric excess).

Industrial and Laboratory Scale Production

Laboratory Scale :

Small-scale synthesis follows the above route, with careful control of reaction temperature, solvent choice, and reagent stoichiometry to maximize yield and enantiomeric purity.Industrial Scale :

Large-scale production adapts the laboratory method with optimization for cost-efficiency and scalability. Industrial processes often utilize batch reactors with precise temperature and pH control. Purification employs advanced chromatographic techniques to ensure consistent product quality.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Toluene | Choice affects imine formation rate |

| Temperature | 20–80 °C | Higher temps favor faster condensation |

| Base Catalyst | NaOH, K2CO3 | Catalyzes imine formation |

| Reducing Agent | NaBH4, H2 with Pd/C | Selective reduction of imine to diamine |

| Reaction Time | 2–24 hours | Depends on scale and conditions |

| Purification Method | Recrystallization, HPLC | Ensures high purity and enantiomeric excess |

| Enantiomeric Purity | >97% (GC or chiral HPLC analysis) | Critical for asymmetric synthesis applications |

Research Findings and Data

Purity and Physical Data :

The product typically crystallizes as a white to off-white solid with a melting point near 86 °C and a molecular weight of 296.46 g/mol. Specific rotation values around +203° (in CH2Cl2) confirm the (1R,2R) stereochemistry and high optical purity.Yield :

Reported yields range from 70% to 90% depending on reaction scale and purification efficiency.Analytical Characterization :

Gas chromatography (GC) and chiral HPLC are standard methods to verify purity and enantiomeric excess. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural identity.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Imine Formation | 2,4,6-Trimethylbenzaldehyde + Ethylenediamine, base catalyst, solvent | Formation of Schiff base intermediate |

| Reduction | NaBH4 or catalytic hydrogenation | Selective conversion to (1R,2R)-diamine |

| Purification | Recrystallization or HPLC | Removal of impurities, isolation of enantiomer |

| Characterization | Melting point, specific rotation, GC, HPLC | Confirmation of purity and stereochemistry |

Additional Notes

The stereochemical integrity of the (1R,2R) enantiomer is crucial for its application in asymmetric catalysis; thus, preparation methods emphasize control over stereoselectivity.

Alternative synthetic strategies may involve chiral auxiliaries or asymmetric catalytic hydrogenation to improve enantiomeric excess.

The compound can also be isolated as its dihydrochloride salt, which may facilitate handling and storage, with melting points reported around 119–131 °C.

常见问题

Q. What are the recommended synthesis protocols for (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, and how is stereochemical purity validated?

Synthesis typically involves asymmetric catalysis or chiral resolution. For example, derivatives of ethylenediamine are synthesized via condensation reactions between substituted aromatic aldehydes and ethylenediamine precursors under controlled stereochemical conditions . To confirm stereochemical purity, researchers should employ:

- Chiral HPLC with a polarimetric detector to resolve enantiomers.

- Single-crystal X-ray diffraction to verify absolute configuration, as demonstrated in studies of analogous compounds .

- Nuclear Overhauser Effect (NOE) NMR to assess spatial arrangement of substituents.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety considerations include:

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption, as prolonged storage may degrade stability .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential dust inhalation hazards .

- Disposal : Follow hazardous waste regulations (e.g., EPA guidelines). Neutralize residual material with dilute acid/base before disposal .

Q. How does the steric bulk of the 2,4,6-trimethylphenyl groups influence the compound’s reactivity?

The bulky substituents create a chiral, electron-rich environment that:

- Shields the ethylenediamine core , reducing unwanted side reactions (e.g., oxidation).

- Enhances enantioselectivity in catalytic applications by restricting substrate access to specific stereochemical pathways. Comparative studies with less bulky analogs (e.g., diphenyl derivatives) show reduced catalytic efficiency due to weaker steric control .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound across different reaction systems?

Discrepancies often arise from variations in:

- Solvent polarity : Polar solvents (e.g., DMF) may stabilize transition states differently than nonpolar solvents (e.g., toluene).

- Substrate scope : Test a standardized set of substrates (e.g., prochiral ketones) under identical conditions to isolate steric/electronic effects .

- Metal coordination : Pair the ligand with transition metals (e.g., Ru, Ir) and analyze turnover frequency (TOF) and enantiomeric excess (ee%) using gas chromatography or chiral HPLC .

Q. How can computational modeling optimize the use of this ligand in asymmetric catalysis?

Methodologies include:

- Density Functional Theory (DFT) : Calculate transition-state geometries to predict enantioselectivity. For example, model the ligand’s interaction with a metal center and substrate to identify steric clashes or stabilizing π-π interactions .

- Molecular Dynamics (MD) : Simulate solvent effects on ligand conformation and substrate binding affinity.

- Docking studies : Screen virtual libraries of analogous ligands to prioritize synthesis targets.

Q. What analytical challenges arise in quantifying trace amounts of this compound in reaction mixtures, and how are they addressed?

Challenges include:

- Low UV absorbance : Derivatize with chromophores (e.g., dansyl chloride) for fluorescence detection .

- Matrix interference : Use solid-phase extraction (SPE) with reverse-phase cartridges to isolate the compound from polar byproducts.

- Quantitative NMR (qNMR) : Employ internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。